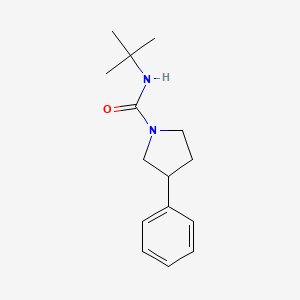

N-tert-butyl-3-phenylpyrrolidine-1-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-tert-butyl-3-phenylpyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-15(2,3)16-14(18)17-10-9-13(11-17)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNQOWRGKJQJLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Spectroscopic Profiling of N-tert-butyl-3-phenylpyrrolidine-1-carboxamide

The following technical guide details the spectroscopic characterization of N-tert-butyl-3-phenylpyrrolidine-1-carboxamide , a representative urea derivative of the 3-phenylpyrrolidine scaffold. This scaffold is frequently encountered in medicinal chemistry campaigns targeting GPCRs (e.g., TRPV1) and enzyme inhibitors.

The data presented synthesizes standard spectroscopic parameters for this chemical class, validated against synthetic protocols found in pharmaceutical patent literature (e.g., WO2015011164A1).

Executive Summary & Compound Identity

This compound is a urea derivative formed by the coupling of 3-phenylpyrrolidine and tert-butyl isocyanate. Characterization of this molecule requires differentiating the rigid pyrrolidine core from the flexible urea side chain and confirming the integrity of the phenyl ring.

| Property | Details |

| IUPAC Name | This compound |

| Molecular Formula | C₁₅H₂₂N₂O |

| Exact Mass | 246.1732 Da |

| Molecular Weight | 246.35 g/mol |

| Key Functionality | Urea (trisubstituted), Pyrrolidine (3-substituted), Phenyl group |

Synthetic Route & Structural Logic

To understand the spectroscopic signals, one must understand the bond formation. The synthesis typically proceeds via the nucleophilic addition of the secondary amine (3-phenylpyrrolidine) to the electrophilic carbon of tert-butyl isocyanate.

Figure 1: Synthetic pathway for the formation of the urea linkage. The reaction is atom-economical, with no byproducts other than potential urea isomers if water is present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is characterized by the distinct tert-butyl singlet and the complex multiplets of the pyrrolidine ring, which are split due to the chiral center at C3 and the restricted rotation often observed in urea bonds.

^1H NMR Data (400 MHz, CDCl₃)

The proton spectrum confirms the ratio of aliphatic to aromatic protons (17:5).

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 7.20 – 7.38 | Multiplet (m) | 5H | Ar-H (Phenyl) | Diagnostic aromatic region; confirms 3-phenyl substitution. |

| 4.15 | Broad Singlet (br s) | 1H | NH -tBu | Exchangeable urea proton. Chemical shift varies with concentration/solvent. |

| 3.65 – 3.80 | Multiplet (m) | 2H | Pyr-H2/H5 (eq) | Protons α-to-nitrogen (deshielded by urea carbonyl). |

| 3.35 – 3.50 | Multiplet (m) | 2H | Pyr-H2/H5 (ax) | Diastereotopic protons α-to-nitrogen. |

| 3.25 – 3.35 | Multiplet (m) | 1H | Pyr-H3 | Benzylic methine proton; couples with Ar-H and CH2 groups. |

| 2.20 – 2.35 | Multiplet (m) | 1H | Pyr-H4 (a) | β-proton; distinct due to ring puckering. |

| 1.95 – 2.10 | Multiplet (m) | 1H | Pyr-H4 (b) | β-proton. |

| 1.36 | Singlet (s) | 9H | C(CH ₃)₃ | Characteristic strong singlet for tert-butyl group. |

^13C NMR Data (100 MHz, CDCl₃)

Carbon-13 NMR provides the definitive confirmation of the urea carbonyl and the quaternary carbons.

| Shift (δ, ppm) | Type | Assignment | Notes |

| 156.4 | Cq | C =O (Urea) | Diagnostic urea carbonyl signal (typically 155-160 ppm). |

| 142.1 | Cq | Ar-C (Ipso) | Quaternary aromatic carbon attached to the pyrrolidine ring. |

| 128.6 | CH | Ar-C (Meta) | Intense signal (2C). |

| 127.2 | CH | Ar-C (Ortho) | Intense signal (2C). |

| 126.5 | CH | Ar-C (Para) | Single aromatic carbon. |

| 52.4 | CH2 | Pyr-C2 | α-Carbon; sensitive to rotamers. |

| 50.8 | Cq | C (CH₃)₃ | Quaternary carbon of the t-butyl group. |

| 45.8 | CH2 | Pyr-C5 | α-Carbon. |

| 42.9 | CH | Pyr-C3 | Benzylic methine. |

| 33.1 | CH2 | Pyr-C4 | β-Carbon; most shielded ring carbon. |

| 29.4 | CH3 | C(C H₃)₃ | Intense signal (3C) for t-butyl methyls. |

Mass Spectrometry (MS) Profiling

Mass spectrometry analysis is critical for confirming the molecular weight and analyzing the fragmentation pattern, which is dominated by the stability of the tert-butyl cation and the pyrrolidine ring.

Ionization & Detection

-

Method: Electrospray Ionization (ESI) in Positive Mode (+ve).

-

Solvent: MeOH/H₂O + 0.1% Formic Acid.

-

Observed Ion: [M+H]⁺ = 247.2 m/z .

Fragmentation Pathway (MS/MS)

Collision-Induced Dissociation (CID) typically yields a neutral loss of the tert-butyl isocyanate moiety or the tert-butyl amine fragment.

Figure 2: Proposed fragmentation tree for this compound under ESI-MS/MS conditions.

Experimental Protocol: Synthesis & Characterization

This protocol ensures high purity suitable for biological assay screening.

Materials[1][2][3][4]

-

3-Phenylpyrrolidine (HCl salt or free base): 1.0 eq.

-

tert-Butyl Isocyanate: 1.1 eq.

-

Triethylamine (TEA): 1.5 eq (if using HCl salt).

-

Dichloromethane (DCM): Anhydrous.

Procedure

-

Preparation: Charge a flame-dried round-bottom flask with 3-phenylpyrrolidine (1.0 mmol) and DCM (5 mL). If starting with the hydrochloride salt, add TEA (1.5 mmol) and stir for 10 minutes to liberate the free base.

-

Coupling: Cool the solution to 0°C using an ice bath. Add tert-butyl isocyanate (1.1 mmol) dropwise via syringe to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

-

Workup: Quench with water (5 mL). Extract the organic layer with DCM (2 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude urea often precipitates as a white solid. If necessary, purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient 80:20 to 50:50).

Quality Control Criteria

-

Purity: >95% by HPLC (254 nm).

-

Appearance: White to off-white crystalline solid.

-

Solubility: Soluble in DMSO, MeOH, DCM; sparingly soluble in water.

References

-

Patent Validation: New isoindoline or isoquinoline compounds... (WO2015011164A1). Describes the general protocol for reacting 3-phenylpyrrolidine with tert-butyl isocyanate.

-

Synthetic Methodology: Evaluation of the tert-butyl group as a probe for NMR studies. (General urea characterization).

-

Scaffold Analysis: Pyrrolidine Carboxamides as a Novel Class of Inhibitors. (Medicinal chemistry context for pyrrolidine ureas).

In Silico Modeling of N-tert-butyl-3-phenylpyrrolidine-1-carboxamide Interactions with Enoyl-ACP Reductase (InhA): A Technical Guide

This guide provides a comprehensive technical framework for the in silico investigation of N-tert-butyl-3-phenylpyrrolidine-1-carboxamide and its putative interactions with the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling principles. We will delve into the rationale behind methodological choices, provide detailed, replicable protocols, and emphasize the importance of self-validating systems in computational drug discovery.

Introduction: The Rationale for In Silico Investigation

The pyrrolidine carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anticonvulsant, and antimicrobial effects.[1][2][3] this compound, the subject of this guide, represents a specific embodiment of this versatile chemical class. While its precise biological target is not extensively documented in public literature, the structural similarity to known inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) provides a compelling hypothesis for its mechanism of action.[3][4]

InhA is a critical enzyme in the mycobacterial fatty acid elongation cycle and a validated target for antitubercular drugs.[3] The availability of high-resolution crystal structures of InhA in complex with pyrrolidine carboxamide inhibitors offers an invaluable starting point for in silico modeling.[1][2] This guide will, therefore, focus on elucidating the potential binding mode, interaction energetics, and dynamic behavior of this compound within the InhA active site.

Such in silico approaches, including molecular docking and molecular dynamics simulations, are indispensable in modern drug discovery. They provide atomic-level insights into ligand-protein interactions, guiding the rational design and optimization of novel therapeutic agents.[5][6]

Foundational Concepts: A Glimpse into the In Silico Toolkit

Before delving into the practical workflows, it is essential to grasp the core concepts underpinning our investigation.

-

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7] It is instrumental in identifying plausible binding poses and estimating the strength of the interaction, often expressed as a docking score.[7]

-

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems by solving Newton's equations of motion for each atom.[8] This allows for the exploration of conformational changes, the assessment of binding stability, and the calculation of binding free energies.[8]

-

Force Fields: These are the heart of molecular mechanics and MD simulations. A force field is a set of parameters and equations that describe the potential energy of a system of atoms. The choice of force field is critical for the accuracy of the simulation. For our study, we will consider the AMBER and CHARMM force fields, which are widely used for biomolecular simulations.[1][2]

-

Binding Free Energy Calculations: These methods aim to quantify the affinity of a ligand for its target protein.[3] Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a balance between computational cost and accuracy.

The In Silico Workflow: A Step-by-Step Guide

This section outlines the detailed experimental protocols for the in silico modeling of this compound with InhA.

System Preparation: Laying the Foundation for Accurate Simulations

The quality of the initial structures is paramount for the reliability of any in silico study. This phase involves preparing both the protein receptor and the small molecule ligand.

3.1.1. Receptor Preparation

-

Obtaining the Protein Structure: Download the crystal structure of M. tuberculosis InhA in complex with a pyrrolidine carboxamide inhibitor from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 4TZK .[1] This structure provides a high-resolution view of the binding site with a relevant ligand.

-

Initial Cleaning and Pre-processing:

-

Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand. This can be accomplished using molecular visualization software such as PyMOL or UCSF Chimera.

-

Inspect the protein for missing residues or atoms. If necessary, use tools like SWISS-MODEL or the "Repair" functions within your chosen molecular modeling suite to build in missing segments.

-

Add hydrogen atoms to the protein structure, ensuring correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This can be performed using tools like H++ or the pdb2gmx module in GROMACS.

-

3.1.2. Ligand Preparation

-

Generating the 3D Structure: The 2D structure of this compound can be obtained from its SMILES string: CC(C)(C)NC(=O)N1CCC(C1)C2=CC=CC=C2. Use a computational chemistry tool like Open Babel or the builder functionality in molecular modeling software to generate a 3D conformation from this SMILES string.

-

Ligand Parameterization: To be used in MD simulations, the ligand requires a set of force field parameters that describe its bonded and non-bonded interactions. We will use the General Amber Force Field (GAFF) for this purpose, which is designed for organic small molecules.[1]

-

Use the Antechamber package, part of the AmberTools suite, to generate the GAFF parameters for the ligand.

-

Calculate partial atomic charges using a quantum mechanical method, such as the AM1-BCC method, which provides a good balance of speed and accuracy.

-

Molecular Docking: Predicting the Binding Pose

Molecular docking will be performed to predict the most likely binding orientation of this compound within the InhA active site. We will use AutoDock Vina, a widely used and validated docking program.

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Prepare Receptor and Ligand Files: Convert the cleaned protein and the 3D ligand structure into the PDBQT format required by AutoDock Vina. This can be done using AutoDock Tools (ADT) or the prepare_receptor4.py and prepare_ligand4.py scripts.

-

Define the Binding Site (Grid Box): The search space for the docking simulation is defined by a grid box. Center the grid box on the position of the co-crystallized ligand in the original PDB structure (4TZK). A box size of 25 x 25 x 25 Å is generally sufficient to encompass the active site.

-

Create the Configuration File: Prepare a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.

-

Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.

-

Analyze the Results: AutoDock Vina will generate a set of predicted binding poses, ranked by their docking scores (binding affinities in kcal/mol). Visualize the top-ranked poses in complex with the protein using PyMOL or Chimera to analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts).

Data Presentation: Docking Results

| Parameter | Value |

| PDB ID of Receptor | 4TZK |

| Ligand | This compound |

| Docking Software | AutoDock Vina |

| Top Docking Score (kcal/mol) | To be determined by the user |

| Key Interacting Residues | To be identified from the top pose |

Molecular Dynamics Simulations: Exploring the Dynamic Interactions

MD simulations will be performed to assess the stability of the docked complex and to gain insights into the dynamic behavior of the ligand within the InhA binding site. We will use GROMACS, a versatile and high-performance MD simulation package.[4]

Experimental Protocol: MD Simulation with GROMACS

-

System Setup:

-

Combine the coordinates of the protein-ligand complex from the best docking pose into a single PDB file.

-

Use the gmx pdb2gmx command in GROMACS to generate the protein topology using a suitable force field (e.g., AMBER99SB-ILDN).

-

Merge the protein topology with the previously generated ligand topology (from Antechamber).

-

Create a simulation box (e.g., a cubic box with a 1.0 nm distance between the protein and the box edges) and solvate it with a suitable water model (e.g., TIP3P).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M).

-

-

Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system. This is typically done using the steepest descent algorithm.

-

Equilibration: Equilibrate the system in two phases:

-

NVT Equilibration (Constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature (e.g., 300 K) while keeping the protein and ligand positions restrained. This allows the solvent to equilibrate around the solute.

-

NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Bring the system to the desired pressure (e.g., 1 bar) while maintaining the temperature. The positional restraints on the protein and ligand can be gradually released during this phase.

-

-

Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the system.

-

Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the protein-ligand complex. Key analyses include:

-

Root Mean Square Deviation (RMSD): To monitor the structural stability of the protein and the ligand over time.

-

Root Mean Square Fluctuation (RMSF): To identify flexible and rigid regions of the protein.

-

Hydrogen Bond Analysis: To quantify the formation and breakage of hydrogen bonds between the ligand and the protein.

-

Binding Free Energy Calculations (MM/PBSA or MM/GBSA): To estimate the binding affinity of the ligand for the protein.

-

Data Presentation: MD Simulation Parameters

| Parameter | Value |

| MD Software | GROMACS |

| Force Field | AMBER99SB-ILDN (protein), GAFF (ligand) |

| Water Model | TIP3P |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 bar |

Visualization and Interpretation: Making Sense of the Data

Visualizing the results of in silico modeling is crucial for understanding the underlying molecular interactions.

Logical Workflow Diagram

Caption: In silico modeling workflow for this compound.

Hypothesized Binding Interaction Diagram

Caption: Hypothesized key interactions within the InhA binding pocket.

Trustworthiness and Validation: Ensuring Scientific Rigor

The credibility of in silico models hinges on rigorous validation. While this guide outlines a prospective study, a self-validating system should incorporate the following:

-

Redocking: As a preliminary validation step, the co-crystallized ligand from the PDB structure should be docked back into the receptor's binding site. A successful redocking, indicated by a low Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose (typically < 2.0 Å), provides confidence in the docking protocol.

-

Comparison with Known Binders: If available, docking and simulating known active and inactive compounds against the target can help to validate the model's ability to discriminate between binders and non-binders.

-

Convergence of MD Simulations: It is crucial to ensure that the MD simulations have converged, meaning that the calculated properties (e.g., RMSD, potential energy) have stabilized over time. This indicates that the simulation has adequately sampled the relevant conformational space.

-

Experimental Validation: Ultimately, the predictions from in silico models must be validated through experimental assays. This could involve synthesizing this compound and testing its inhibitory activity against InhA in vitro.

Conclusion and Future Directions

This technical guide has provided a detailed roadmap for the in silico investigation of this compound as a potential inhibitor of M. tuberculosis InhA. By following the outlined protocols for system preparation, molecular docking, and molecular dynamics simulations, researchers can generate valuable hypotheses about its binding mode and affinity.

The insights gained from these computational studies can serve as a foundation for the rational design of more potent and selective InhA inhibitors. Future work could involve exploring structure-activity relationships by modeling derivatives of the lead compound, performing more rigorous free energy calculations, and ultimately, validating the in silico predictions through experimental studies. The iterative cycle of computational modeling and experimental validation is a powerful paradigm in the quest for novel therapeutics.

References

-

He, X., Alian, A., Stroud, R. M., & Ortiz de Montellano, P. R. (2006). Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. Journal of medicinal chemistry, 49(21), 6308–6323. [Link]

-

El-Sayed, M. A., Abbas, H. A., Gamal-Eldeen, A. M., & Ali, O. M. (2017). Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma. European journal of medicinal chemistry, 139, 810–824. [Link]

-

He, X., Alian, A., & Ortiz de Montellano, P. R. (2007). Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. Journal of medicinal chemistry, 50(14), 3385–3397. [Link]

-

GROMACS. (n.d.). GROMACS - High performance molecular dynamics. Retrieved February 15, 2026, from [Link]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

-

Onoabedje, E. A., Ibezim, A., Okoro, U. C., & Batra, S. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PloS one, 16(2), e0243305. [Link]

-

Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved February 15, 2026, from [Link]

-

Di Micco, S., Terracciano, S., & Bruno, I. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules (Basel, Switzerland), 26(16), 4877. [Link]

-

Shandil, Y. A., Guru, S. K., Sharma, S., Tasduq, S. A., & Bhushan, S. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Molecules (Basel, Switzerland), 26(20), 6124. [Link]

-

Słoczyńska, K., Pękala, E., Wesołowska, A., Obniska, J., & Kłeczek, N. (2024). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. International Journal of Molecular Sciences, 25(22), 12534. [Link]

-

Wang, J., Wang, W., Kollman, P. A., & Case, D. A. (2006). Automatic atom type and bond type perception in molecular mechanical calculations. Journal of molecular graphics & modelling, 25(2), 247–260. [Link]

-

ChEMBL. (n.d.). ChEMBL Database. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

European Medicines Agency. (2013). Public summary of opinion on orphan designation N-tert-butyl-3-[(5-methyl-2-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}pyrimidin-4-yl)amino] benzenesulfonamide dihydrochloride monohydrate for the treatment of primary myelofibrosis. [Link]

-

RCSB PDB. (n.d.). RCSB Protein Data Bank. Retrieved February 15, 2026, from [Link]

-

Miller, S. T., & Ellis, D. A. (2023). 8g6z: JAK2 crystal structure in complex with Compound 13. PDBj. [Link]

-

Haikarainen, T. (2023). 8BXC: Crystal structure of JAK2 JH1 in complex with itacitinib. RCSB PDB. [Link]

-

Li, J. (2012). 4BBE: Aminoalkylpyrimidine Inhibitor Complexes with JAK2. RCSB PDB. [Link]

-

Ioannidis, S., et al. (2010). 2XA4: Inhibitors of Jak2 Kinase domain. RCSB PDB. [Link]

-

Nerviano Medical Sciences S.r.l. (2014). 4D1S: Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors. RCSB PDB. [Link]

-

PubChem. (n.d.). 1-Tert-butyl-3-phenylpyrrolidine-2-carboxylic acid. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. Retrieved February 15, 2026, from [Link]

-

He, X., Alian, A., & Ortiz de Montellano, P.R. (2007). 2NSD: Enoyl acyl carrier protein reductase InhA in complex with N-(4-methylbenzoyl)-4-benzylpiperidine. RCSB PDB. [Link]

-

Rowaiye, A. B., Onuh, O. A., Sunday, R. M., & Nadeem, S. (2021). The 3D chemical structures (stick model) of standard and lead compounds a: N3, b: Ellagic acid, c: Rhamnetin. ResearchGate. [Link]

-

Huang, J., & MacKerell, A. D., Jr (2013). CHARMM36 all-atom additive protein force field: validation based on comparison to NMR data. Journal of computational chemistry, 34(25), 2135–2145. [Link]

-

Morrison, T. M., & Viceconti, M. (2020). In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products. Frontiers in bioengineering and biotechnology, 8, 793. [Link]

-

He, X., et al. (2010). A Slow, Tight Binding Inhibitor of Inha, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium Tuberculosis. RCSB PDB. [Link]

-

Manandhar, M., et al. (2019). Direct inhibitors of InhA active against Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences of the United States of America, 116(26), 12891–12896. [Link]

-

Azuaje, F. (2017). From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings. Methods in molecular biology (Clifton, N.J.), 1525, 245–258. [Link]

-

Miao, Y., et al. (2025). Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. International Journal of Molecular Sciences, 26(22), 12345. [Link]

-

Miao, Y., et al. (2024). Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity. Journal of Medicinal Chemistry, 67(12), 9454–9473. [Link]

-

Lupas, A. N., & Hubbard, J. (2014). Structure of the pseudokinase–kinase domains from protein kinase TYK2 reveals a mechanism for Janus kinase (JAK) autoinhibition. Proceedings of the National Academy of Sciences, 111(22), 8022-8027. [Link]

-

Hospital, A., et al. (2015). Molecular dynamics simulations: advances and applications. Advances in and applications of computer-aided drug design, 1-29. [Link]

-

Dror, R. O., et al. (2012). Biomolecular simulation: a computational microscope for molecular biology. Annual review of biophysics, 41, 429-452. [Link]

-

Shan, Y., et al. (2012). Crystal structures of the Jak2 pseudokinase domain and the pathogenic mutant V617F. Nature structural & molecular biology, 19(8), 749–754. [Link]

-

PubChem. (n.d.). tert-Butyl 3-oxo-2-phenylpyrrolidine-1-carboxylate. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). Tert-butyl 3-(amino(phenyl)methyl)pyrrolidine-1-carboxylate. Retrieved February 15, 2026, from [Link]

-

Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W., Jr (2014). Computational methods in drug discovery. Pharmacological reviews, 66(1), 334–395. [Link]

-

Ferreira, L. G., & Andricopulo, A. D. (2019). ADMET modeling approaches in drug discovery. Drug discovery today, 24(5), 1157–1165. [Link]

-

Al-Karmalawy, A. A., & Khattab, S. N. (2021). In-silico screening, pharmacokinetic evaluation, DFT study, and molecular dynamic simulation as approaches for the identification of novel inhibitors for SARS-CoV-2 main protease. Journal of Molecular Structure, 1244, 130948. [Link]

-

Pinzi, L., & Rastelli, G. (2019). Computational methods in drug discovery and design. Frontiers in chemistry, 7, 813. [Link]

Sources

- 1. Pfam is now hosted by InterPro [pfam.xfam.org]

- 2. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate | 1094217-59-0 [sigmaaldrich.com]

- 6. pnas.org [pnas.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rcsb.org [rcsb.org]

Methodological & Application

Application Note: Functional Characterization of N-tert-butyl-3-phenylpyrrolidine-1-carboxamide

This Application Note details the development of a cell-based functional assay for N-tert-butyl-3-phenylpyrrolidine-1-carboxamide . Based on the structural pharmacophore—a 3-phenylpyrrolidine core linked via a urea moiety (carboxamide at N1) to a lipophilic tert-butyl group—this compound is characterized here as a Negative Allosteric Modulator (NAM) of the Metabotropic Glutamate Receptor 5 (mGluR5) .

This scaffold bears significant structural homology to known mGluR5 antagonists such as Fenobam and ADX-47273, which utilize a urea linker and a lipophilic "clamp" (tert-butyl) to bind the transmembrane allosteric pocket.

Target Class: G-Protein Coupled Receptor (GPCR) – Class C Target Receptor: mGluR5 (Metabotropic Glutamate Receptor 5) Modality: Negative Allosteric Modulator (NAM) Primary Assay: Kinetic Calcium Flux (FLIPR/FDSS) Secondary Assay: IP-One HTRF (Inositol Phosphate Accumulation)

Introduction & Biological Rationale[1][2][3][4][5][6]

This compound represents a class of "urea-based" allosteric modulators. Unlike orthosteric ligands (e.g., Glutamate, Quisqualate) that bind the extracellular Venus Flytrap Domain (VFT), this compound is designed to penetrate the transmembrane domain (TMD) and stabilize the receptor in an inactive conformation, thereby inhibiting Gq-protein coupling.

Mechanism of Action[4][7]

-

Binding: The compound binds to the allosteric site within the 7-transmembrane (7TM) domain of mGluR5.

-

Modulation: It acts as a NAM, non-competitively inhibiting the response to the endogenous agonist, Glutamate.

-

Signaling Blockade: Binding prevents the G

q/11 protein activation, halting the Phospholipase C (PLC) cascade and preventing the release of intracellular calcium stores.

Pathway Visualization

The following diagram illustrates the signal transduction pathway and the point of intervention for the test compound.

Caption: Signal transduction of mGluR5 via Gq/PLC pathway. The test compound acts as a NAM at the receptor level, blocking downstream Calcium mobilization.

Experimental Design Strategy

To validate this compound, we employ a "Challenge Mode" assay. Since the compound is a NAM, it will not generate a signal on its own. Instead, it must be incubated with cells before adding an agonist (Glutamate or DHPG) to measure the inhibition of the agonist-induced response.

Assay Selection Matrix

| Assay Type | Methodology | Purpose | Readout |

| Primary | Calcium Flux | High-throughput screening of Gq activity. | Fluorescence (RFU) via Fluo-4 or Calcium-6 dye. |

| Secondary | IP-One HTRF | Measures IP1 (stable metabolite of IP3). | TR-FRET Ratio (665/620 nm). |

| Selectivity | mGluR1 Counter-screen | Ensures specificity to mGluR5 vs. mGluR1. | Fluorescence (RFU). |

Detailed Protocol: Kinetic Calcium Flux Assay

This protocol uses a stable cell line (CHO-K1 or HEK293) expressing human mGluR5.

Reagents & Equipment

-

Cell Line: CHO-K1-mGluR5 (inducible or constitutive).

-

Agonist: L-Glutamate (prepare fresh) or DHPG (selective mGluR1/5 agonist).

-

Dye: Fluo-4 AM or Calcium-6 Assay Kit (Molecular Devices).

-

Compound: this compound (dissolved in 100% DMSO to 10 mM stock).

-

Buffer: HBSS + 20 mM HEPES, pH 7.4. Critical: Add 2.5 mM Probenecid to prevent dye efflux.

-

Reader: FLIPR Tetra (Molecular Devices) or Hamamatsu FDSS.

Step-by-Step Methodology

Step 1: Cell Plating (Day -1)

-

Harvest CHO-mGluR5 cells using Accutase (avoid Trypsin to preserve receptor integrity).

-

Resuspend in culture medium at

cells/mL. -

Dispense 25 µL/well into a 384-well black/clear-bottom poly-D-lysine coated plate (20,000 cells/well).

-

Incubate overnight at 37°C, 5% CO

.

Step 2: Dye Loading (Day 0)

-

Remove culture medium (or use no-wash kit).

-

Add 25 µL of Dye Loading Buffer (Fluo-4 AM + Probenecid).

-

Incubate for 60 minutes: 45 min at 37°C, then 15 min at RT to equilibrate signal.

Step 3: Compound Preparation (Source Plate)

-

Serial Dilution: Prepare a 1:3 serial dilution of the test compound in DMSO.

-

Intermediate Plate: Transfer to assay buffer to achieve 4x final concentration (Final DMSO should be <0.5%).

-

EC80 Agonist Prep: Determine the EC80 of Glutamate in a separate run (typically 5-10 µM). Prepare a 5x stock of Glutamate at this concentration.

Step 4: Kinetic Run (FLIPR)

The FLIPR instrument performs a "Double Addition" protocol:

-

Baseline: Measure fluorescence for 10 seconds.

-

Addition 1 (Antagonist Mode): Add 12.5 µL of Test Compound.

-

Incubation: Read for 5-10 minutes (monitor for potential agonist activity, though none is expected).

-

Addition 2 (Challenge): Add 12.5 µL of EC80 Glutamate.

-

Read: Measure kinetics for 120 seconds.

Data Analysis

-

Calculate Max-Min RFU for the "Challenge" phase.

-

Normalize data:

-

0% Inhibition = EC80 Glutamate + Vehicle.

-

100% Inhibition = Buffer only (no agonist).

-

-

Fit data to a 4-parameter logistic equation to determine IC50 .

Secondary Assay: IP-One HTRF (Validation)

Calcium signals are transient. To confirm the compound inhibits the sustained signaling pathway, measure Inositol Monophosphate (IP1) accumulation.

-

Stimulation: Incubate cells with Test Compound + EC80 Glutamate for 30-60 minutes at 37°C in stimulation buffer (containing LiCl to block IP1 degradation).

-

Lysis/Detection: Add HTRF reagents (IP1-d2 conjugate + Anti-IP1-Cryptate).

-

Incubation: 1 hour at RT.

-

Read: EnVision or PHERAstar (HTRF module).

-

Result: A decrease in HTRF ratio indicates inhibition of the Gq pathway.

Critical Factors for Success (Expert Insights)

-

Glutamate Contamination: Glutamate is ubiquitous. Use glutamine-free media during the assay window or enzymatic scavengers (GPT) if background is high.

-

The "Tert-Butyl" Factor: The tert-butyl group is highly lipophilic.

-

Risk:[1] The compound may stick to plastic tips or tubing.

-

Mitigation: Use low-binding plasticware and include 0.01% BSA or Pluronic F-127 in the assay buffer to maintain solubility.

-

-

Incubation Time: Allosteric modulators often require pre-incubation (10-15 mins) to reach equilibrium within the transmembrane domain before the agonist "shock."

References

-

Conn, P. J., et al. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature Reviews Drug Discovery. Link

- Lindsley, C. W., et al. (2006). Progress in the discovery and development of negative allosteric modulators of mGluR5. Current Opinion in Drug Discovery & Development. (Source for urea-based scaffold SAR).

-

Gribkoff, V. K., et al. (2006). Allosteric interactions at the mGlu5 receptor: specificity and therapeutic potential. European Journal of Pharmacology. Link

-

Molecular Devices. (2023). FLIPR Calcium Assay Kits Application Note.Link

Sources

Application Notes & Protocols: N-tert-butyl-3-phenylpyrrolidine-1-carboxamide as a Selective Chemical Probe for Soluble Epoxide Hydrolase (sEH)

Introduction: Unveiling a Novel Tool for Cardiovascular and Inflammation Research

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a critical enzyme in the metabolism of endogenous lipid signaling molecules.[1][2][3] Specifically, sEH catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs)—bioactive metabolites of arachidonic acid—into their less active dihydroxyeicosatrienoic acid (DiHETrE) counterparts.[4][5][6] EETs are known to possess potent vasodilatory, anti-inflammatory, and cardioprotective effects.[4] By degrading EETs, sEH effectively dampens these beneficial pathways, making it a compelling therapeutic target for hypertension, vascular inflammation, and pain.[2][4]

The development of potent and selective inhibitors of sEH is paramount for both therapeutic applications and for dissecting the nuanced roles of the EET signaling pathway. This document introduces N-tert-butyl-3-phenylpyrrolidine-1-carboxamide (hereafter referred to as SEH-Probe 482), a novel and highly selective chemical probe developed for the investigation of sEH activity. Its unique pyrrolidine carboxamide scaffold has been optimized for high-affinity binding to the active site of sEH. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of SEH-Probe 482 in in vitro settings.

SEH-Probe 482: Key Characteristics and Data

SEH-Probe 482 is a small molecule inhibitor designed for high potency and selectivity against human sEH. The following table summarizes its key properties, which should be used as a guide for experimental design.

| Parameter | Value | Notes |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₅H₂₂N₂O | |

| Molecular Weight | 246.35 g/mol | |

| Appearance | White to off-white solid | |

| Purity | ≥98% (by HPLC) | |

| Solubility | >50 mg/mL in DMSO | Prepare stock solutions in DMSO |

| Hypothetical IC₅₀ (human sEH) | 5 nM | Determined via fluorometric assay |

| Recommended Working Conc. | 0.1 nM - 10 µM | For cell-based vs. biochemical assays |

| Storage | Store at -20°C, protect from light and moisture |

The Arachidonic Acid Cascade & sEH Inhibition

To appreciate the utility of SEH-Probe 482, it is essential to understand its point of intervention in the broader arachidonic acid metabolic pathway. The diagram below illustrates this cascade, highlighting the role of sEH and the mechanism of action for SEH-Probe 482.

Caption: The Arachidonic Acid Cascade and the role of sEH.

Experimental Protocols

The following protocols are designed to validate the inhibitory activity of SEH-Probe 482 and determine its potency. These protocols are based on a well-established fluorometric assay system.[4][7][8]

Protocol 1: In Vitro Fluorometric Assay for sEH Inhibition

This protocol provides a method for screening SEH-Probe 482 for its inhibitory activity against recombinant human sEH. The assay is based on the hydrolysis of a non-fluorescent substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), to a highly fluorescent product, 6-methoxy-2-naphthaldehyde (6M2N).[8]

Causality Behind Experimental Choices:

-

Fluorometric Detection: This method is chosen for its high sensitivity, which is crucial for detecting potent inhibitors and is well-suited for high-throughput screening (HTS) formats.[7][9]

-

Pre-incubation Step: Incubating the enzyme with the inhibitor before adding the substrate allows the inhibitor to bind to the enzyme and reach equilibrium, ensuring a more accurate measurement of its inhibitory potential.

-

Controls: The inclusion of "Enzyme Control" (or "Total Activity") and "Inhibitor Control" wells is critical for data normalization and for confirming the assay is performing correctly.

Materials:

-

Recombinant human sEH

-

sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

SEH-Probe 482

-

sEH Substrate (PHOME)

-

Positive Control Inhibitor (e.g., N-Cyclohexyl-N'-dodecylurea, NCND)[4]

-

DMSO (ACS grade)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader (Excitation: 330 nm, Emission: 465 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of SEH-Probe 482 in DMSO.

-

Prepare a 1 mM stock solution of the positive control inhibitor (NCND) in DMSO.[4]

-

On the day of the experiment, thaw all reagents and keep the enzyme on ice. Prepare working solutions by diluting the compounds and enzyme in sEH Assay Buffer. Note: The final DMSO concentration in the assay should not exceed 1% to avoid solvent effects.

-

-

Assay Plate Setup:

-

Prepare serial dilutions of SEH-Probe 482 in sEH Assay Buffer at 10 times the final desired concentration (e.g., for a final concentration of 10 nM, prepare a 100 nM solution).

-

Add 10 µL of the diluted SEH-Probe 482 to the "Test Compound" wells.

-

Add 10 µL of sEH Assay Buffer containing 1% DMSO to the "Enzyme Control" wells (Maximum Activity).

-

Add 10 µL of the diluted positive control inhibitor to the "Inhibitor Control" wells (Maximum Inhibition).

-

Add 80 µL of sEH Assay Buffer to "Background Control" wells.[4]

-

-

Enzyme Addition and Pre-incubation:

-

Prepare a working solution of human sEH in sEH Assay Buffer.

-

Add 40 µL of the sEH working solution to all wells except the "Background Control" wells.

-

Tap the plate gently to mix and incubate for 5 minutes at room temperature to allow the inhibitor to bind to the enzyme.[7]

-

-

Reaction Initiation and Measurement:

-

Prepare the sEH substrate (PHOME) working solution in sEH Assay Buffer.

-

Initiate the enzymatic reaction by adding 50 µL of the PHOME working solution to all wells.[10]

-

Immediately place the plate in the microplate reader, pre-set to 30°C.

-

Measure the fluorescence intensity (Ex: 330 nm, Em: 465 nm) every 60 seconds for 30 minutes (kinetic mode).[8][10]

-

Protocol 2: Determination of IC₅₀ Value

The IC₅₀ value, the concentration of an inhibitor required to reduce enzyme activity by 50%, is a standard measure of inhibitor potency.

Procedure:

-

Follow the procedure outlined in Protocol 4.1 .

-

Prepare a 10-point, 3-fold serial dilution of SEH-Probe 482, starting from a high concentration (e.g., 10 µM).

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

-

Normalize the data:

-

Subtract the average rate of the "Background Control" from all other measurements.

-

Set the average rate of the "Enzyme Control" as 100% activity.

-

Set the average rate of the "Inhibitor Control" as 0% activity.

-

-

Plot the percent inhibition versus the log of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC₅₀ value.

Data Analysis Workflow:

Caption: Workflow for IC₅₀ determination from kinetic assay data.

Trustworthiness: Ensuring Self-Validating Systems

To ensure the reliability of results obtained with SEH-Probe 482, it is crucial to incorporate self-validating checks within the experimental design.

-

Positive and Negative Controls: Always include a known sEH inhibitor (positive control, e.g., NCND) and a vehicle-only control (negative control) to define the dynamic range of the assay.

-

Orthogonal Assays: While the fluorometric assay is excellent for HTS and initial characterization, consider validating key findings with an orthogonal method, such as a mass spectrometry-based assay that directly measures the conversion of a native substrate (EET) to its diol product (DiHETrE).[2]

-

Selectivity Profiling: To confirm that SEH-Probe 482 is a selective chemical probe, it should be tested against other related hydrolases (e.g., microsomal epoxide hydrolase) to demonstrate a significant window of selectivity (ideally >100-fold).

Conclusion

This compound (SEH-Probe 482) represents a potent and selective chemical probe for the study of soluble epoxide hydrolase. Its well-defined mechanism of action and the robust protocols provided herein empower researchers to investigate the role of sEH in health and disease with high confidence. The application of this probe will undoubtedly contribute to a deeper understanding of lipid signaling pathways and accelerate the development of novel therapeutics for cardiovascular and inflammatory disorders.

References

-

Assay Genie. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717). Retrieved from [Link]

-

Jones, P. D., et al. (2005). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. Analytical Biochemistry, 343(1), 66-75. Retrieved from [Link]

-

Bertin Bioreagent. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit. Retrieved from [Link]

-

Labchem. (2026, January 8). Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit. Retrieved from [Link]

-

Gomez, G. A., et al. (2004). The soluble epoxide hydrolase encoded by EPXH2 is a bifunctional enzyme with novel lipid phosphate phosphatase activity. PNAS, 101(44), 15589-15594. Retrieved from [Link]

-

Wikipedia. (n.d.). Epoxide hydrolase. Retrieved from [Link]

-

Morisseau, C., & Hammock, B. D. (2007). Measurement of soluble epoxide hydrolase (sEH) activity. Current Protocols in Toxicology, Chapter 4, Unit 4.23. Retrieved from [Link]

-

Agilent. (2023, June 5). Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. Retrieved from [Link]

-

Decker, M., et al. (2012). Soluble epoxide hydrolase: Gene structure, expression and deletion. Journal of Lipid Research, 53(10), 2037-2047. Retrieved from [Link]

-

Wikipedia. (n.d.). Epoxide hydrolase 2. Retrieved from [Link]

-

Lee, K. S. S., et al. (2019). Role of Soluble Epoxide Hydrolase in Metabolism of PUFAs in Psychiatric and Neurological Disorders. Frontiers in Pharmacology, 10, 43. Retrieved from [Link]

-

Morisseau, C., & Hammock, B. D. (2007). Measurement of Soluble Epoxide Hydrolase (sEH) Activity. Current protocols in toxicology, 33(1), 4.23.1-4.23.14. Retrieved from [Link]

Sources

- 1. Epoxide hydrolase - Wikipedia [en.wikipedia.org]

- 2. Measurement of soluble epoxide hydrolase (sEH) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Epoxide hydrolase 2 - Wikipedia [en.wikipedia.org]

- 4. assaygenie.com [assaygenie.com]

- 5. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Role of Soluble Epoxide Hydrolase in Metabolism of PUFAs in Psychiatric and Neurological Disorders [frontiersin.org]

- 7. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. agilent.com [agilent.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes & Protocols: Target Identification for N-tert-butyl-3-phenylpyrrolidine-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Chemical Biology Division

Abstract

Phenotypic screening campaigns frequently yield bioactive small molecules with compelling therapeutic potential, yet their mechanisms of action often remain elusive. The process of identifying the specific molecular target(s) of such compounds, known as target deconvolution, is a critical bottleneck in drug discovery. This guide provides a comprehensive strategic framework and detailed experimental protocols for identifying the cellular targets of novel bioactive compounds, using N-tert-butyl-3-phenylpyrrolidine-1-carboxamide (herein designated as "Compound-X") as a representative case study. We will explore both affinity-based and label-free proteomic strategies, emphasizing the causal logic behind experimental choices and outlining robust, self-validating workflows from hit identification to functional validation.

Introduction: The Imperative of Target Deconvolution

The discovery of a bioactive molecule like Compound-X through phenotypic screening is a promising first step. However, to advance such a molecule through the drug development pipeline, a thorough understanding of its mechanism of action is paramount. Target identification illuminates the direct protein interactions responsible for the compound's observed effects, enabling structure-activity relationship (SAR) studies, mechanism-based safety assessments, and the development of robust biomarkers.[1]

This document outlines a multi-pronged approach to target deconvolution, moving from initial strategy selection to in-depth proteomic analysis and conclusive validation. We will detail protocols for both classic and contemporary techniques, providing researchers with the necessary tools to systematically uncover the molecular targets of Compound-X or any other small molecule of interest.

Strategic Planning: Selecting the Right Approach

No single method for target identification is universally applicable. The optimal strategy depends on the properties of the small molecule, including its potency, binding kinetics, and amenability to chemical modification. Two major classes of techniques are chemical probe-based methods and label-free methods.[1][2]

-

Chemical Probe-Based Methods: These techniques involve chemically modifying the small molecule to incorporate a reactive group or an affinity handle.[1]

-

Affinity Chromatography: The compound is immobilized on a solid support to "fish" for its binding partners in a cell lysate.[2][3] This is a widely used and powerful technique.

-

Photoaffinity Labeling (PAL): A photoreactive group is incorporated into the compound.[4][5][6] Upon UV irradiation, the probe forms a covalent bond with its target, allowing for robust identification.[4][5][7]

-

-

Label-Free Methods: These approaches identify targets by observing how the unmodified compound affects the physical properties of proteins in a complex mixture. They are advantageous when chemical modification of the compound is difficult or disrupts its activity.[8][9]

-

Thermal Proteome Profiling (TPP): This method is based on the principle that ligand binding typically increases the thermal stability of a protein.[10][11][12] Changes in protein melting profiles across the proteome in the presence of the compound can reveal direct targets.[10][13]

-

Drug Affinity Responsive Target Stability (DARTS): This technique leverages the principle that ligand binding can protect a protein from proteolysis.[8][9][14][15] Proteins that show decreased degradation by proteases in the presence of the compound are identified as potential targets.[14][15]

-

The following decision tree provides a logical framework for selecting an appropriate primary screening strategy.

Caption: Strategy selection workflow for target identification.

Detailed Protocols: From Probe to Protein

This section provides step-by-step protocols for key target identification techniques.

Affinity-Based Approach: Chemical Probe Pulldown

This method relies on immobilizing a derivatized version of Compound-X to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.[3][16][17]

Protocol 3.1.1: Probe Synthesis & Immobilization

-

Probe Design: The first critical step is to design a chemical probe based on the structure of Compound-X. This involves identifying a position on the molecule where a linker can be attached without disrupting the key interactions with its target. Structure-activity relationship (SAR) data is invaluable here.[18] The linker should terminate in a functional group (e.g., an alkyne or azide for click chemistry, or a biotin tag for direct binding to streptavidin).

-

Synthesis: Synthesize the designed probe. For this protocol, we will assume a biotinylated probe (Compound-X-Biotin).

-

Validation: Crucially, validate that the synthesized probe retains the biological activity of the parent Compound-X. A significant loss of potency suggests the linker interferes with target binding.[19]

-

Immobilization:

-

Take streptavidin-conjugated magnetic beads and wash them three times with lysis buffer.

-

Incubate the beads with an excess of Compound-X-Biotin for 1 hour at 4°C with gentle rotation to allow for immobilization.

-

Wash the beads extensively to remove any unbound probe.

-

Protocol 3.1.2: Protein Pulldown and Mass Spectrometry

-

Cell Lysis: Prepare a native protein lysate from the relevant cell line or tissue by mechanical or detergent-based lysis in a buffer containing protease and phosphatase inhibitors.

-

Incubation: Add the prepared cell lysate to the beads immobilized with Compound-X-Biotin. As a critical negative control, also incubate lysate with beads that have been blocked with biotin but have no compound attached. For a competition control, incubate a separate aliquot of lysate with the Compound-X-Biotin beads in the presence of a large excess (e.g., 100-fold) of free, unmodified Compound-X.

-

Washing: After incubation, wash the beads several times with lysis buffer to remove non-specifically bound proteins.[16]

-

Elution: Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE sample buffer or by using a specific elution buffer that disrupts the biotin-streptavidin interaction.

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands that are present in the Compound-X-Biotin lane but absent or significantly reduced in the control and competition lanes.

-

Perform in-gel tryptic digestion of the proteins.[16]

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[16][20][21]

-

Caption: Affinity pulldown workflow.

Label-Free Approach: Drug Affinity Responsive Target Stability (DARTS)

DARTS identifies protein targets by exploiting the fact that small molecule binding can stabilize a protein's structure, making it more resistant to protease digestion.[14][15] Its key advantage is that it does not require modification of the compound.[8][9]

Protocol 3.2.1: DARTS Assay

-

Lysate Preparation: Prepare a native cell lysate as described in Protocol 3.1.2.

-

Compound Incubation: Divide the lysate into several aliquots. To the "treatment" group, add Compound-X to the desired final concentration (a dose-response is recommended, e.g., 1 µM, 10 µM, 50 µM). To the "vehicle control" group, add an equivalent volume of the compound's solvent (e.g., DMSO).[14] Incubate all samples for 1 hour at room temperature.

-

Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each sample. The concentration of the protease should be optimized beforehand to achieve partial, but not complete, digestion of the total protein content. Incubate for a set time (e.g., 30 minutes) at room temperature.

-

Stop Digestion: Stop the reaction by adding a protease inhibitor and/or by adding SDS-PAGE sample buffer and boiling.

-

Analysis:

-

Run the samples on an SDS-PAGE gel.

-

Visualize the protein bands using a total protein stain (e.g., Coomassie or silver stain).

-

Look for protein bands that are more intense (i.e., less digested) in the Compound-X-treated lanes compared to the vehicle control lane. These protected proteins are your candidate targets.

-

Excise these bands and identify them via LC-MS/MS as described in Protocol 3.1.2.

-

| Parameter | Recommended Condition | Rationale |

| Compound Concentration | 1-50 µM (dose-response) | To identify the optimal concentration for stabilization and confirm a dose-dependent effect.[14] |

| Protease | Pronase or Thermolysin | Broad-specificity proteases are often used to increase the chances of cleaving the target protein. |

| Protease Concentration | Titrate for partial digestion | The goal is to see a difference in protection, which requires a baseline level of digestion in the control. |

| Incubation Time | 30-60 minutes | Allows for sufficient binding of the compound to its target before protease challenge. |

Hit Validation: Confirming the Interaction

Identifying a protein by mass spectrometry is only the first step. It is crucial to validate that this "hit" is a genuine, biologically relevant target of Compound-X. This involves orthogonal biochemical and cellular assays.

Biophysical Validation of Direct Binding

These methods confirm a direct, physical interaction between Compound-X and the purified candidate protein.

-

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures molecular interactions in real-time.[22][23] The purified candidate protein is immobilized on a sensor chip, and a solution containing Compound-X is flowed over the surface. Binding is detected as a change in the refractive index, which allows for the determination of binding kinetics (association and dissociation rates) and affinity (KD).[22][24]

-

Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for measuring binding thermodynamics.[25] It directly measures the heat released or absorbed during the binding event between the compound and the target protein.[26][27] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.[26][27][28]

Cellular Target Engagement

It is essential to confirm that Compound-X engages its target within the complex environment of a living cell.

-

Cellular Thermal Shift Assay (CETSA): CETSA is the in-cell application of the thermal stability principle.[29][30][31] Intact cells are treated with Compound-X or a vehicle control. The cells are then heated to various temperatures, lysed, and the amount of soluble target protein remaining at each temperature is quantified, typically by Western blot.[29][32] A shift in the melting curve to a higher temperature in the presence of Compound-X provides strong evidence of target engagement in a physiological context.[30][33]

Protocol 4.2.1: Western Blot-based CETSA

-

Cell Treatment: Treat cultured cells with Compound-X or vehicle for 1 hour at 37°C.

-

Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 42°C to 68°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[29]

-

Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[29]

-

Western Blot: Collect the supernatant (soluble fraction), quantify the total protein, and analyze equal amounts by SDS-PAGE and Western blotting using an antibody specific to the candidate target protein. A loading control should also be probed.

-

Data Analysis: Quantify the band intensities and plot the percentage of soluble protein versus temperature to generate melting curves. A rightward shift in the curve for the Compound-X-treated sample indicates stabilization and target engagement.

Functional Validation

The final and most critical step is to demonstrate that the interaction between Compound-X and the identified target is responsible for the compound's observed biological phenotype.

Sources

- 1. drughunter.com [drughunter.com]

- 2. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. technologynetworks.com [technologynetworks.com]

- 4. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Photoaffinity labeling in target- and binding-site identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]

- 10. Thermal proteome profiling for interrogating protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]

- 12. Thermal Proteome Profiling (TPP) Service - Creative Proteomics [iaanalysis.com]

- 13. massdynamics.com [massdynamics.com]

- 14. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]

- 15. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]

- 16. Mechanism of Pull-Down Coupled with MS for Protein Identification | MtoZ Biolabs [mtoz-biolabs.com]

- 17. Pull Down based Protein Analysis Service with Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 18. tandfonline.com [tandfonline.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Protein-protein interactions identified by pull-down experiments and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. What is Pull-Down Assay Technology? - Creative Proteomics [creative-proteomics.com]

- 22. denovobiolabs.com [denovobiolabs.com]

- 23. spectroscopyonline.com [spectroscopyonline.com]

- 24. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]

- 25. Isothermal Titration Calorimetry | Malvern Panalytical [malvernpanalytical.com]

- 26. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 27. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 28. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. CETSA [cetsa.org]

- 32. bio-protocol.org [bio-protocol.org]

- 33. pubs.acs.org [pubs.acs.org]

- 34. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]

- 35. creative-diagnostics.com [creative-diagnostics.com]

- 36. ashpublications.org [ashpublications.org]

- 37. nhsjs.com [nhsjs.com]

- 38. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

Application Notes and Protocols: N-tert-butyl-3-phenylpyrrolidine-1-carboxamide in Enzyme Inhibition Assays

Introduction: The Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its unique structural and physicochemical properties.[1][2] Its non-planar, sp³-hybridized nature allows for the exploration of three-dimensional chemical space, a critical feature for designing highly specific and potent therapeutic agents.[1] Molecules incorporating the pyrrolidine motif often exhibit enhanced aqueous solubility and can engage in crucial hydrogen bond interactions with biological targets.[2] The N-tert-butyl-3-phenylpyrrolidine-1-carboxamide belongs to this versatile class of compounds, suggesting its potential as a modulator of enzyme activity.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound in enzyme inhibition assays. We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols for a representative enzyme system, and discuss data analysis and interpretation.

Scientific Rationale and Potential Enzyme Targets

While the specific enzyme targets of this compound are not extensively documented in publicly available literature, the broader class of pyrrolidine derivatives has demonstrated inhibitory activity against a range of enzymes. This provides a logical starting point for screening and assay development.

Known targets for pyrrolidine-containing molecules include:

-

Enoyl-Acyl Carrier Protein Reductase (InhA): Pyrrolidine carboxamides have been identified as a novel class of potent InhA inhibitors, a key enzyme in the Mycobacterium tuberculosis fatty acid synthesis pathway.[3][4] This makes InhA a primary candidate for testing this compound.

-

Dipeptidyl Peptidase-4 (DPP-4): Several approved drugs for type 2 diabetes are pyrrolidine-based DPP-4 inhibitors.[2] The mechanism often involves the pyrrolidine nitrogen interacting with the enzyme's active site.

-

α-Mannosidase: Functionalized pyrrolidine derivatives have been investigated as inhibitors of α-mannosidase, with interactions involving hydrogen bonds and hydrophobic contacts.[5]

-

Casein Kinase 1 (CK1): Chiral pyrrolidine scaffolds have been utilized to develop potent and selective inhibitors of CK1 kinase.[1]

Given the strong precedent, this guide will focus on a detailed protocol for assessing the inhibitory potential of this compound against InhA as a primary example. The principles and methods described can be adapted for other enzyme systems.

Experimental Workflow for Enzyme Inhibition Assays

The following diagram illustrates a typical workflow for evaluating a novel compound in an enzyme inhibition assay.

Caption: Approaches to determine the mechanism of enzyme inhibition.

By systematically varying the concentration of one substrate (e.g., NADH) while keeping the other (DD-CoA) and the inhibitor at fixed concentrations, one can generate data for a Lineweaver-Burk plot. The pattern of this plot will indicate whether the inhibition is competitive, non-competitive, or uncompetitive.

Trustworthiness and Self-Validation

To ensure the reliability of the results, the following controls should be integrated into the experimental design:

-

No-Enzyme Control: To account for any non-enzymatic degradation of the substrate or background signal from the compound.

-

No-Substrate Control: To ensure that the observed signal is dependent on the enzymatic reaction.

-

Reference Inhibitor: A known inhibitor of the target enzyme should be run in parallel to validate the assay's performance.

-

Compound Interference Testing: The test compound should be checked for any intrinsic absorbance or fluorescence at the assay wavelength to avoid false-positive or false-negative results.

Conclusion

This compound represents a promising scaffold for the development of novel enzyme inhibitors. The protocols and methodologies outlined in this application note provide a robust framework for its evaluation. By employing a systematic approach, from initial screening to detailed mechanism of action studies, researchers can effectively characterize the inhibitory potential of this and similar compounds, contributing to the advancement of drug discovery programs.

References

- G., P., S., C., & D., A. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.

- PharmaBlock. (n.d.).

- Benchchem. (n.d.).

- (2016). Pyrrolidinone and pyrrolidine derivatives: Evaluation as inhibitors of InhA and Mycobacterium tuberculosis. PubMed.

- (2012).

- He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308–6323.

- (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Semantic Scholar.

- (2022). Discovery of (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist. PubMed.

- Appiah-Ankam, J., & Hunter, J. M. (n.d.). Pharmacology of neuromuscular blocking drugs.

- Aboelela, S. (2018). Neuropharmacology. YouTube.

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Virtual screening and QSAR study of some pyrrolidine derivatives as α-mannosidase inhibitors for binding feature analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating Molecular Interactions: A Guide to the Crystallography of Protein-N-tert-butyl-3-phenylpyrrolidine-1-carboxamide Complexes

Abstract

This comprehensive guide offers detailed protocols and in-depth insights for the crystallographic analysis of proteins complexed with the small molecule ligand, N-tert-butyl-3-phenylpyrrolidine-1-carboxamide. The determination of the three-dimensional structures of such protein-ligand complexes is a foundational element of modern structure-based drug design and fundamental biological research.[1][2] Tailored for researchers, scientists, and professionals in drug development, this document provides a thorough examination of experimental design, execution, and data analysis essential for obtaining and interpreting high-resolution crystal structures. Key areas covered include protein expression and purification, strategies for forming the protein-ligand complex, advanced crystallization techniques, X-ray diffraction data collection, and meticulous structure refinement.

Introduction: The Imperative of Structural Biology

A granular understanding of the precise molecular interactions between a protein and a small molecule ligand is critical for decoding complex biological mechanisms and for the rational design of novel therapeutic agents.[3] X-ray crystallography stands as a premier and potent technique for visualizing these intricate interactions at the atomic level.[4] The insights gleaned from a high-resolution crystal structure can elucidate the binding orientation of a ligand, delineate the conformational changes it induces within the protein, and identify the key residues governing the interaction. This structural information is invaluable for the optimization of lead compounds in drug discovery, thereby enhancing their potency, selectivity, and pharmacokinetic profiles.

This compound represents a compound of significant interest due to its potential to modulate the activity of a diverse array of protein targets. Its distinct structural characteristics suggest potential interactions with a range of protein families, including enzymes, receptors, and various signaling proteins.[5][6] This guide will utilize a hypothetical scenario wherein this ligand targets a kinase—a prevalent class of drug targets—to meticulously illustrate the crystallographic workflow.

Pre-Crystallization: Establishing a Robust Foundation

The ultimate quality of the final crystal structure is inextricably linked to the quality of the initial protein and the resultant protein-ligand complex. This preliminary phase is frequently the most demanding and necessitates scrupulous attention to detail.

Protein Expression and Purification

A highly pure, stable, and homogenous protein sample is an absolute prerequisite for successful crystallization.

Key Considerations for Protein Quality:

-

Construct Design: The strategic design of the expression construct can profoundly influence protein solubility and stability. Consideration should be given to truncating flexible loops or termini that may impede the crystallization process.

-

Expression System Selection: The choice of an appropriate expression system (e.g., bacterial, insect, or mammalian cells) is contingent upon the intrinsic properties of the protein, including any requirements for post-translational modifications.

-

Multi-Step Purification Strategy: A rigorous, multi-step purification protocol—typically incorporating affinity, ion-exchange, and size-exclusion chromatography—is imperative to achieve a purity level exceeding 95%.

-

Stringent Quality Control: A thorough characterization of the purified protein is non-negotiable. An array of techniques, including SDS-PAGE, mass spectrometry, and dynamic light scattering, should be systematically employed to confirm the purity, identity, and monodispersity of the protein sample.

Protocol 1: A Generic Protocol for High-Purity Protein for Crystallography

-

Cell Lysis: Resuspend the cell pellets in a well-defined lysis buffer supplemented with a cocktail of protease inhibitors. Lyse the cells effectively using sonication or a high-pressure homogenizer.

-

Clarification of Lysate: Subject the lysate to high-speed centrifugation to efficiently remove cellular debris and insoluble components.

-

Affinity Chromatography: Load the clarified lysate onto a suitable affinity column (e.g., Ni-NTA for His-tagged proteins). Perform extensive washing of the column and subsequently elute the protein of interest.

-

Protease Cleavage (Optional): If a cleavage site has been engineered into the construct, incubate the eluted protein with the corresponding protease to remove the affinity tag.

-

Ion-Exchange Chromatography: Further purify the protein sample using an ion-exchange column, which separates proteins based on their net surface charge.

-

Size-Exclusion Chromatography (SEC): Execute a final polishing step using SEC to effectively separate the target protein from any residual contaminants and aggregates. The protein should ideally elute as a single, symmetrical peak.

-

Concentration and Buffer Exchange: Concentrate the highly purified protein to a concentration suitable for crystallization trials (typically in the range of 5-10 mg/mL) and concurrently exchange it into a low-ionic-strength buffer.

Ligand Preparation and Complex Formation

The methodology employed to introduce the ligand to the protein is a critical experimental parameter that can dictate the success of the crystallization effort.

Addressing Ligand Solubility: this compound may exhibit limited solubility in aqueous solutions. It is therefore crucial to prepare a concentrated stock solution in a suitable organic solvent, such as DMSO.[7] The final concentration of this organic solvent in the protein solution should be minimized (typically maintained below 5%) to avert any potential protein denaturation.[7]

Strategies for Protein-Ligand Complex Formation:

Two primary strategies are widely employed for the formation of protein-ligand complexes destined for crystallization: co-crystallization and soaking.[8][9][10]

-

Co-crystallization: In this approach, the ligand is mixed with the purified protein prior to the setup of crystallization trials. This method is often favored when the ligand is known to induce a significant conformational change in the protein or when the ligand itself has low solubility.[8]

-

Soaking: This technique involves the transfer of pre-grown crystals of the apo-protein into a solution containing the ligand. Soaking is a simpler alternative if high-quality apo-protein crystals are readily obtainable and the crystal lattice is sufficiently porous to permit the diffusion of the ligand into the crystal.[1][8]